4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid
Beschreibung
Historical Development and Research Evolution
The historical trajectory of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid is rooted in the broader exploration of benzothiadiazole chemistry, which dates to the 19th century. The parent compound, 2,1,3-benzothiadiazole, was first synthesized in 1886 through the reaction of o-phenylenediamine with thionyl chloride. This bicyclic structure gained prominence due to its aromatic stability and electronic properties, which facilitated derivatives for diverse applications.
The specific sulfonamide-functionalized variant discussed here emerged in the early 21st century, with its CAS registry (405279-58-5) indicating formal recognition circa 2005. Early synthetic routes focused on coupling benzothiadiazole sulfonyl chlorides with aminobutanoic acid derivatives under controlled conditions. Advances in purification techniques, such as chromatography and recrystallization, enabled isolation of high-purity batches, critical for subsequent biological testing. Key milestones include its characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed its molecular architecture (C₁₀H₁₁N₃O₄S₂, MW 301.35 g/mol).
Significance in Organic Sulfonamide Research
Sulfonamides occupy a central role in medicinal chemistry due to their pharmacokinetic adaptability and target specificity. The incorporation of a benzothiadiazole moiety into a sulfonamide framework, as seen in this compound, enhances electronic delocalization and hydrogen-bonding capacity—properties critical for enzyme inhibition and receptor modulation. For instance, structurally analogous compounds, such as anthranilic sulfonamides, demonstrate cholecystokinin receptor (CCKR) antagonism, underscoring the therapeutic potential of this chemical class.
The butanoic acid tail in 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid introduces carboxylic acid functionality, enabling salt formation and improved solubility—a strategic advantage in drug formulation. Comparative studies with shorter-chain analogs (e.g., propanoic acid derivatives) reveal that the four-carbon spacer optimizes steric compatibility with hydrophobic enzyme pockets while maintaining aqueous stability.
Relationship to Benzothiadiazole Compound Family
As a benzothiadiazole derivative, this compound inherits the aromatic and electronic characteristics of its parent heterocycle. The fused benzene-thiadiazole system exhibits a 10π-electron configuration, conferring stability and planar geometry conducive to π-π stacking interactions. Such features are exploited in materials science, where dibrominated benzothiadiazoles serve as building blocks for conductive polymers.
Modifications at the 4-position of the benzothiadiazole ring, as seen here with the sulfonamide group, alter electron density distribution. Computational studies suggest that the sulfonyl moiety withdraws electrons, polarizing the ring and enhancing reactivity toward nucleophilic attack at the 5- and 7-positions. This electronic modulation underpins the compound’s utility in cross-coupling reactions, a trait shared with halogenated benzothiadiazoles used in Suzuki-Miyaura syntheses.
Current Research Landscape and Knowledge Gaps
Contemporary investigations focus on three fronts:
- Biological Activity Profiling : Preliminary screens indicate interactions with G-protein-coupled receptors (GPCRs), though target identification remains elusive.
- Synthetic Methodology : Optimizing yield (currently ~85% for parent benzothiadiazoles) via catalyst-driven sulfonylation.
- Materials Applications : Exploratory work on π-extended analogs for organic semiconductors.
Critical gaps persist in understanding the compound’s in vivo pharmacokinetics and metabolic fate. Additionally, the stereoelectronic effects of the sulfonamide-butanoic acid substituent on benzothiadiazole’s aromaticity warrant deeper quantum mechanical analysis. Addressing these challenges will require interdisciplinary collaboration, leveraging advances in computational chemistry and high-throughput screening.
Eigenschaften
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S2/c14-9(15)5-2-6-11-19(16,17)8-4-1-3-7-10(8)13-18-12-7/h1,3-4,11H,2,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEACSBBFPRPHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of 2,1,3-benzothiadiazole with butanoic acid under specific conditions. The reaction is carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group onto the benzothiadiazole ring . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid has been investigated for its potential as a therapeutic agent due to its unique pharmacophore.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiadiazole exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance:
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of advanced materials.
Case Study: Organic Photovoltaics
Research has explored the use of benzothiadiazole derivatives in organic photovoltaic cells due to their electron-deficient nature, which is beneficial for charge transport.
These efficiencies demonstrate the compound's potential in enhancing the performance of solar energy devices.
Biochemical Applications
The sulfonamide group in 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid provides opportunities for biochemical applications, particularly as enzyme inhibitors.
Case Study: Inhibition of Carbonic Anhydrase
Inhibition studies have shown that this compound can effectively inhibit carbonic anhydrase activity, which is crucial for various physiological processes.
These findings suggest potential therapeutic applications in conditions like glaucoma and edema.
Wirkmechanismus
The mechanism of action of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, which can affect their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and protein-ligand binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2,1,3-benzothiadiazole: Similar in structure but contains a bromine atom instead of the sulfonyl group.
2,1,3-benzothiadiazole: The parent compound without the sulfonyl and butanoic acid groups.
Uniqueness
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid is unique due to the presence of both the sulfonyl and butanoic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other scientific applications .
Biologische Aktivität
4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid (CAS Number: 405279-58-5) is a compound that has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 281.34 g/mol. Its structure features a benzothiadiazole moiety linked to a butanoic acid derivative through a sulfonamide group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O4S2 |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | 4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]butanoic acid |
| CAS Number | 405279-58-5 |
1. Enzyme Inhibition
Research indicates that compounds similar to 4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]butanoic acid may inhibit specific enzymes involved in inflammatory pathways. For instance, studies on related sulfonamide compounds have shown inhibitory effects on lipoxygenases (LOXs), which are crucial in the metabolism of arachidonic acid leading to the formation of inflammatory mediators such as leukotrienes .
2. Antioxidant Properties
The benzothiadiazole scaffold is known for its antioxidant properties. Compounds containing this moiety have been studied for their ability to scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
3. Neuropharmacological Effects
Some derivatives of butanoic acid have been explored for their effects on the central nervous system. For example, compounds with structural similarities have been investigated as GABAB receptor antagonists, suggesting potential applications in pain management and neurological disorders .
Case Study 1: Inhibition of Lipoxygenases
A study focused on the structure-activity relationship (SAR) of sulfonamide-based compounds demonstrated that modifications in the benzothiadiazole group significantly enhanced LOX inhibition. The most potent derivatives showed nanomolar IC50 values against platelet-type 12-lipoxygenase (12-LOX), indicating that 4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]butanoic acid could exhibit similar potency .
Case Study 2: Antioxidant Activity Assessment
In vitro assays have shown that compounds with the benzothiadiazole structure possess significant antioxidant activity. These studies utilized DPPH radical scavenging assays to quantify the antioxidant capacity, revealing that certain modifications to the sulfonamide group could enhance this property .
Case Study 3: Neuropharmacological Evaluation
Research into related compounds has indicated potential neuroprotective effects through modulation of GABAergic signaling pathways. These findings suggest that 4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]butanoic acid may also influence neurotransmitter systems beneficially .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid?
- Methodology : The compound is typically synthesized via sulfonylation of 4-aminobutanoic acid using 2,1,3-benzothiadiazol-4-sulfonyl chloride. A base like triethylamine is added to neutralize HCl generated during the reaction. Purification involves recrystallization or column chromatography, with yields dependent on stoichiometric ratios and solvent selection (e.g., dichloromethane or THF) .
- Key Parameters : Maintain a 1:1 molar ratio of sulfonyl chloride to amine, and monitor reaction completion via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm sulfonamide bond formation (δ ~3.0–3.5 ppm for CH₂ groups adjacent to sulfonamide; δ ~7.5–8.5 ppm for aromatic protons in benzothiadiazole) .
- Mass Spectrometry : Validate molecular weight (expected [M+H]⁺ ≈ 356.4 g/mol for C₁₀H₉N₃O₄S₂) .
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .
Q. What solvents and storage conditions are suitable for this compound?
- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and sparingly in water. Avoid alcohols due to potential esterification .
- Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How does the benzothiadiazole sulfonamide moiety influence enzyme inhibition compared to other sulfonamide derivatives?
- Mechanistic Insight : The electron-deficient benzothiadiazole ring enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., carbonic anhydrase or proteases). Compare inhibition constants (Kᵢ) with structurally related compounds like (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetic acid (CAS 327169-27-7) using fluorescence-based assays .
- Experimental Design : Perform molecular docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and control for redox interference from the benzothiadiazole ring .
- Metabolic Stability : Use hepatic microsome assays to assess compound degradation, which may explain variability in IC₅₀ values .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
